1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group would yield boronic acid derivatives, while reduction of the pyrazole ring would yield dihydropyrazole derivatives.
Scientific Research Applications
1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with hydroxyl groups in enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
1-(1-Methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a boronate ester group
Properties
Molecular Formula |
C13H23BN2O3 |
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Molecular Weight |
266.15 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H23BN2O3/c1-10(9-17-6)16-8-11(7-15-16)14-18-12(2,3)13(4,5)19-14/h7-8,10H,9H2,1-6H3 |
InChI Key |
FMZCFZCHFLWGKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)COC |
Origin of Product |
United States |
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